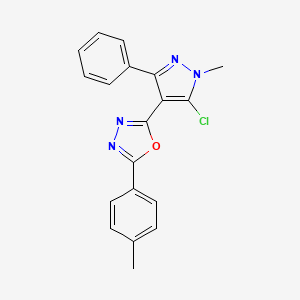

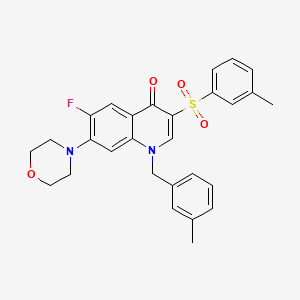

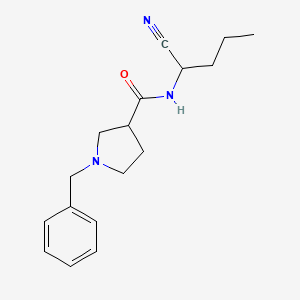

![molecular formula C15H16N4O B2633146 N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448059-10-6](/img/structure/B2633146.png)

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyrrolopyrimidine core, which can be modified with various substituents to achieve desired properties .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the reaction of a suitable precursor with a reagent under specific conditions . For example, one study described the synthesis of a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques . The structure is typically characterized by a pyrrolopyrimidine core, with various substituents attached to it .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific compound and the conditions . For example, one study described the reaction of a pyrrolo[2,3-d]pyrimidine derivative with hydrazine monohydrate under reflux .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various techniques . These properties can be influenced by the specific substituents attached to the pyrrolopyrimidine core .科学的研究の応用

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

Compounds with a pyrrolo[2,3-d]pyrimidine core have been found to be potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized and tested against different cancer cell lines . Among these compounds, some showed promising cytotoxic effects with IC50 values ranging from 29 to 59 µM . One compound in particular emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

α-Amylase Inhibitors for Diabetes Treatment

Pyrrolo[2,3-d]pyrimidine-based analogues have been designed and synthesized for their ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for some compounds, with IC50 values in the 0.252–0.281 mM range . These compounds showed high percent inhibition values, outperforming the standard (acarbose) . Molecular docking of these compounds with the Bacillus paralicheniformis α-amylase enzyme showed promising results .

作用機序

Target of Action

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In particular, this compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

The interaction of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the cell’s behavior. For instance, the compound’s ability to inhibit EGFR, Her2, VEGFR2, and CDK2 can lead to the disruption of cell signaling pathways, potentially inhibiting the growth and division of cells .

Biochemical Pathways

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it can disrupt multiple signaling pathways that regulate cell growth and division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide’s action include the induction of cell cycle arrest and apoptosis in cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWFGTOQHQDKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)

methanone](/img/structure/B2633072.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)